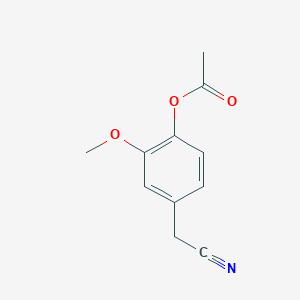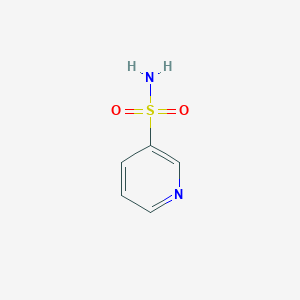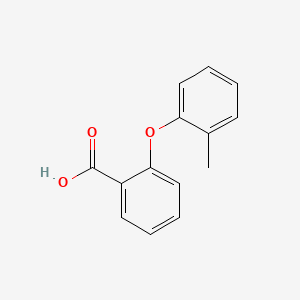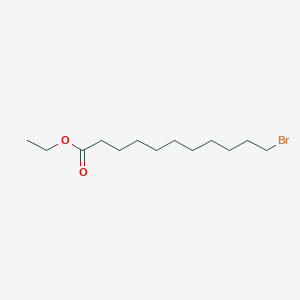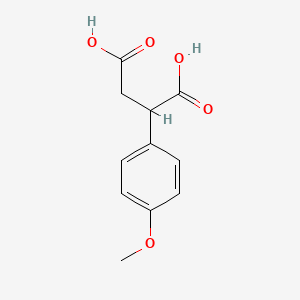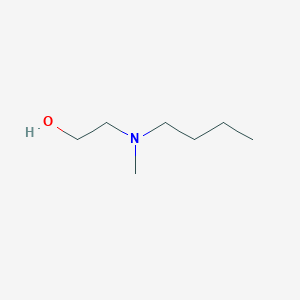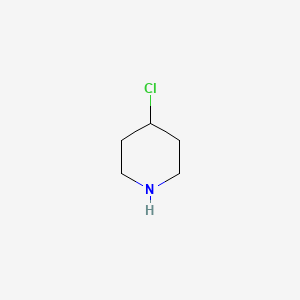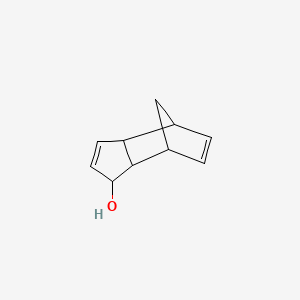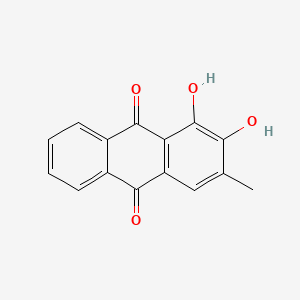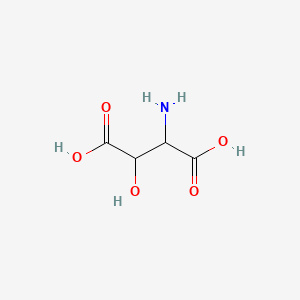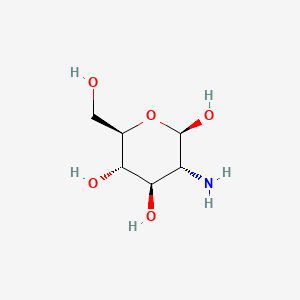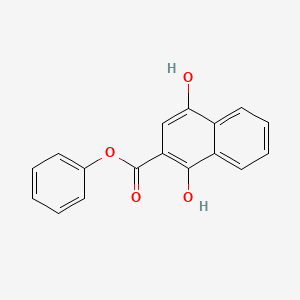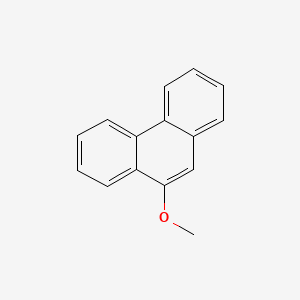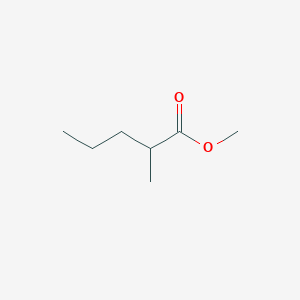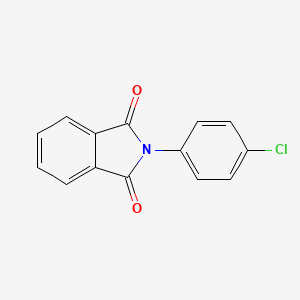
N-(4-Chlorophenyl)phthalimide
Vue d'ensemble
Description
N-(4-Chlorophenyl)phthalimide is a chemical compound with the molecular formula C14H8ClNO2 . It is a solid at 20 degrees Celsius . It is used as a laboratory chemical .
Synthesis Analysis
The synthesis of N-substituted phthalimides, such as N-(4-Chlorophenyl)phthalimide, can be achieved via a Pd-catalyzed [4+1] cycloaddition reaction . Another common method for their synthesis involves the condensation of phthalic acids/anhydrides with primary amines .Molecular Structure Analysis
The molecular weight of N-(4-Chlorophenyl)phthalimide is 257.67 . The compound is achiral and does not exhibit optical activity .Chemical Reactions Analysis
Phthalimides, including N-(4-Chlorophenyl)phthalimide, can undergo various chemical reactions. For instance, they can participate in carbonylative cyclization of aromatic amides . They can also react with alkyl halides in ionic liquids in the presence of potassium hydroxide as a base .Physical And Chemical Properties Analysis
N-(4-Chlorophenyl)phthalimide is a solid at 20 degrees Celsius . It has a molecular weight of 257.67 .Applications De Recherche Scientifique
Antineoplastic Activities
- Scientific Field : Medicinal Chemistry
- Summary of Application : Phthalimido-thiazolidine-2-4-dione derivatives, which could potentially include N-(4-Chlorophenyl)phthalimide, have been synthesized and evaluated for their antineoplastic activities against cancer cells .
- Methods of Application : The compounds were tested in vitro, through cell cycle analysis and clonogenic assay .
- Results : The synthesized compound FT-12 exhibited antiproliferative activity against Panc-1, Sk-mel-28, and PC-3 cells. It reduced the ability to form new clones and caused irreversibility in the cell cycle, inducing arrest in the S phase .
Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Activities
- Scientific Field : Medicinal Chemistry
- Summary of Application : Phthalimide derivatives have been synthesized and evaluated for their in vitro anti-microbial, anti-oxidant and anti-inflammatory activities .
- Methods of Application : The compounds were tested in vitro for their anti-microbial, anti-oxidant and anti-inflammatory activities .
- Results : Compound 12 showed remarkable anti-microbial activity against Bacillus subtilis and Pseudomonas aeruginosa. Compounds 13b and 13c had anti-oxidant activity. Compound 17c showed the highest in vitro anti-inflammatory activity of the tested compounds .
Synthesis of Functionalized Phthalimides
- Scientific Field : Organic Chemistry
- Summary of Application : Phthalimides, including N-(4-Chlorophenyl)phthalimide, are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials . The synthesis of functionalized phthalimides has presented long-standing challenges to the synthetic community .
- Methods of Application : Different strategies have been exploited towards the construction of the phthalimide core beyond conventional routes, which include the carbonylative cyclization of aromatic amides, the carbonylative cyclization of o-dihaloarenes/o-haloarenes, the cyclization of isocyanate/isocyanide with arenes, cyclization involving maleimides, and miscellaneous synthesis .
- Results : Most of the reactions discussed involve readily available starting materials, cheap catalysts, and are one-pot processes that are environmentally benign with operational simplicity . Some of the methodologies have been useful in the gram-scale synthesis of biologically active and fluorescent phthalimide frameworks .
Hypolipidemic and Anti-Inflammatory Activities
- Scientific Field : Medicinal Chemistry
- Summary of Application : N-substituted phthalimides, including N-(4-Chlorophenyl)phthalimide, have been synthesized and their effects on reducing lipid levels and as acute anti-inflammatory agents in 3-month-old male Swiss mice were compared with phthalimide .
- Methods of Application : The drugs were administered to determine the acute toxicity (LD 50 value). In addition, the acute anti-inflammatory activity was evaluated via carrageenan-induced edema .
- Results : The derivative (5g) proved to be a more active hypolipidemic compound than phthalimide, at a dose level of 20 mg kg −1 day −1. The derivative (5g) reduced the plasmatic triglycerides and cholesterol levels by 54 and 41 %, respectively, while the percentages of reduction were 43 and 30 %, respectively, with phthalimide . The anti-inflammatory activity of compound (5b) was similar to ibuprofen and aspirin at 250 mg kg −1 .
Safety And Hazards
N-(4-Chlorophenyl)phthalimide is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHKQJWODBAIMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10224452 | |
| Record name | Phthalimide, N-(p-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10224452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorophenyl)phthalimide | |
CAS RN |
7386-21-2 | |
| Record name | 2-(4-Chlorophenyl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7386-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phthalimide, N-(p-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007386212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(p-Chlorophenyl)phthalimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phthalimide, N-(p-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10224452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Chlorophenyl)phthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(4-Chlorophenyl)phthalimide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTJ8PKK88P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



